N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as MBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBS belongs to the benzothiadiazole family, which is known for their diverse biological activities.
Scientific Research Applications
Pharmaceutical Applications
“N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide” serves as a precursor for the synthesis of various pharmaceutical compounds. Secondary amines, which can be derived from this compound, are integral in the creation of antidepressants like clomipramine and desipramine, as well as opiate analgesics such as codeine and morphine .
Agrochemical Synthesis
The compound is used in the synthesis of agrochemicals. Its derivatives form part of the chemical structure of many pesticides and herbicides, contributing to the agricultural industry by enhancing crop protection .
Dye Manufacturing
This compound is a starting material for the production of azo dyes. Azo dyes are characterized by their vivid colors and are used extensively in the textile industry for dyeing fabrics .
Synthesis of Dithiocarbamates
Dithiocarbamates are a class of organic compounds with broad industrial and pharmaceutical applications. “N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide” can be used to synthesize dithiocarbamates, which are utilized as fungicides, rubber additives, and flotation agents in ore processing .
Development of Analytical Reagents
Formazans, which can be synthesized from this compound, are used as analytical reagents. Their intense coloration makes them suitable for use in redox indicators, which are essential in various chemical analyses .
Research on Anticancer Properties
The compound has been studied for its potential anticancer activities. Research suggests that derivatives of this compound may inhibit the growth of certain cancer cells, making it a subject of interest in medicinal chemistry.
Mechanism of Action
- COX enzymes play a crucial role in prostaglandin synthesis, which is involved in inflammation, pain, and fever regulation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-19-10-7-5-9(6-8-10)16-21(17,18)12-4-2-3-11-13(12)15-20-14-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACCHBDMJUCREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.